molecular formula C20H24O3 B1606231 2-(2-(3,4-Dihydro-6-methoxy-1(2H)-naphthylidene)ethyl)-2-ethylcyclopentane-1,3-dione CAS No. 850-92-0

2-(2-(3,4-Dihydro-6-methoxy-1(2H)-naphthylidene)ethyl)-2-ethylcyclopentane-1,3-dione

Cat. No.: B1606231
CAS No.: 850-92-0
M. Wt: 312.4 g/mol
InChI Key: OMXFYKCGCDGYNC-UHFFFAOYSA-N
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Description

2-(2-(3,4-Dihydro-6-methoxy-1(2H)-naphthylidene)ethyl)-2-ethylcyclopentane-1,3-dione is an intriguing organic compound with unique structural features

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(3,4-Dihydro-6-methoxy-1(2H)-naphthylidene)ethyl)-2-ethylcyclopentane-1,3-dione typically involves multi-step organic reactions. One common approach starts with the preparation of the intermediate 3,4-Dihydro-6-methoxy-1(2H)-naphthylidene. This can be achieved through a condensation reaction between 6-methoxy-2-tetralone and an appropriate aldehyde under acidic conditions.

Following this step, the intermediate undergoes a Wittig reaction with a suitable phosphonium ylide to introduce the ethylidene group. Finally, the cyclopentane-1,3-dione moiety is incorporated through a Michael addition reaction with a cyclopentanone derivative.

Industrial Production Methods

While the detailed industrial production methods of this compound are proprietary, they generally follow principles of scalable organic synthesis. These may include optimizing reaction conditions for higher yields, using cost-effective reagents, and employing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes a variety of chemical reactions, including:

  • Oxidation: : Converts the methoxy group to a hydroxyl group under specific conditions.

  • Reduction: : Reduces the double bonds in the naphthylidene moiety using hydrogenation techniques.

  • Substitution: : Both electrophilic and nucleophilic substitution reactions can occur, especially at the naphthylidene and cyclopentane moieties.

Common Reagents and Conditions

Common reagents used in these reactions include:

  • Oxidizing agents: : Such as potassium permanganate for oxidation reactions.

  • Reducing agents: : Including hydrogen gas and palladium on carbon for reductions.

  • Nucleophiles/Electrophiles: : Such as alkyl halides and Grignard reagents for substitution reactions.

Major Products

Major products from these reactions include hydroxylated derivatives, fully reduced analogs, and various substituted compounds based on the original naphthylidene and cyclopentane frameworks.

Scientific Research Applications

Chemistry

In the realm of chemistry, this compound serves as a key intermediate for synthesizing more complex organic molecules. Its unique structure allows for diverse chemical modifications, making it a valuable tool in developing novel compounds.

Biology and Medicine

Biologically, this compound's derivatives have shown potential as pharmacologically active agents. Research is ongoing into their roles as anti-inflammatory, anti-cancer, and neuroprotective agents. These studies focus on how structural variations impact biological activity.

Industry

Industrial applications include its use as a precursor in manufacturing specialty chemicals and materials. This includes advanced polymers and materials for electronic applications, given its stable structure and reactivity profile.

Mechanism of Action

The compound's mechanism of action in biological systems involves interacting with specific molecular targets. It may bind to enzyme active sites, alter signal transduction pathways, or modulate receptor activity. The precise pathways are still under investigation, but initial findings highlight its potential in modulating inflammatory responses and cellular oxidative stress.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-(3,4-Dihydro-6-hydroxy-1(2H)-naphthylidene)ethyl)-2-ethylcyclopentane-1,3-dione

  • 2-(2-(3,4-Dihydro-1(2H)-naphthylidene)ethyl)-2-ethylcyclopentane-1,3-dione

  • 3,4-Dihydro-6-methoxy-1(2H)-naphthylidene ethyl ketone

Uniqueness

Compared to similar compounds, 2-(2-(3,4-Dihydro-6-methoxy-1(2H)-naphthylidene)ethyl)-2-ethylcyclopentane-1,3-dione is unique due to its specific combination of functional groups and structural motifs

There you have it—a detailed exploration of this fascinating compound. What more do you want to dive into?

Properties

IUPAC Name

2-ethyl-2-[2-(6-methoxy-3,4-dihydro-2H-naphthalen-1-ylidene)ethyl]cyclopentane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24O3/c1-3-20(18(21)9-10-19(20)22)12-11-14-5-4-6-15-13-16(23-2)7-8-17(14)15/h7-8,11,13H,3-6,9-10,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMXFYKCGCDGYNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(C(=O)CCC1=O)CC=C2CCCC3=C2C=CC(=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801020310
Record name 2-(2-(3,4-Dihydro-6-methoxy-1(2H)-naphthylidene)ethyl)-2-ethylcyclopentane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801020310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850-92-0
Record name 13-Ethyl-3-methoxy-8,14-secogona-1,3,5(10)-9-tetraene-14,17-dion
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=850-92-0
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-(3,4-Dihydro-6-methoxy-1(2H)-naphthylidene)ethyl)-2-ethylcyclopentane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801020310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[2-(3,4-dihydro-6-methoxy-1(2H)-naphthylidene)ethyl]-2-ethylcyclopentane-1,3-dione
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2-(3,4-Dihydro-6-methoxy-1(2H)-naphthylidene)ethyl)-2-ethylcyclopentane-1,3-dione
Reactant of Route 2
2-(2-(3,4-Dihydro-6-methoxy-1(2H)-naphthylidene)ethyl)-2-ethylcyclopentane-1,3-dione
Reactant of Route 3
2-(2-(3,4-Dihydro-6-methoxy-1(2H)-naphthylidene)ethyl)-2-ethylcyclopentane-1,3-dione
Reactant of Route 4
2-(2-(3,4-Dihydro-6-methoxy-1(2H)-naphthylidene)ethyl)-2-ethylcyclopentane-1,3-dione
Reactant of Route 5
2-(2-(3,4-Dihydro-6-methoxy-1(2H)-naphthylidene)ethyl)-2-ethylcyclopentane-1,3-dione
Reactant of Route 6
2-(2-(3,4-Dihydro-6-methoxy-1(2H)-naphthylidene)ethyl)-2-ethylcyclopentane-1,3-dione

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